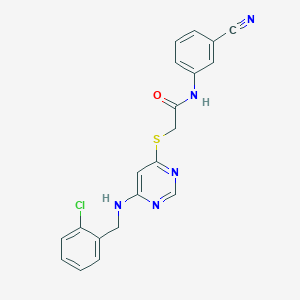

2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide

Description

2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core functionalized with a 2-chlorobenzylamino group at the 6-position, a thioether linkage to an acetamide moiety, and a 3-cyanophenyl substituent. The 2-chlorobenzyl group enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the 3-cyanophenyl moiety may improve metabolic stability and solubility .

Properties

IUPAC Name |

2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(3-cyanophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5OS/c21-17-7-2-1-5-15(17)11-23-18-9-20(25-13-24-18)28-12-19(27)26-16-6-3-4-14(8-16)10-22/h1-9,13H,11-12H2,(H,26,27)(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTRPCQIWSRTHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 2-chlorobenzylamino group and a thioether linkage to an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 409.9 g/mol . The unique structural arrangement enhances its reactivity and biological interactions, making it a candidate for further pharmacological studies.

The biological activity of 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide may involve several mechanisms:

- Enzyme Inhibition : The compound could inhibit specific enzymes by binding to their active sites, thus blocking substrate access.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- DNA Interaction : The compound might intercalate into DNA, potentially affecting transcription and replication processes .

Anticancer Potential

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. The presence of electron-withdrawing groups like chlorine in the 2-chlorobenzylamino substituent may enhance the cytotoxicity against various cancer cell lines .

Antiviral Activity

While specific antiviral activity for this compound has not been established, pyrimidine derivatives are often explored for their potential as antiviral agents. The structural features of 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide suggest it could interact with viral proteins or nucleic acids, warranting further investigation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-(2-Chlorobenzylamino)pyrimidin-4-thiol | Pyrimidine ring with thiol group | Potential antioxidant properties |

| 2-Amino-6-(2-chlorobenzyl)pyrimidin | Similar pyrimidine structure | Enhanced solubility |

| 4-(Pyrrolidin-1-yl)-1-benzenesulfonamide | Contains sulfonamide group | Known for anti-inflammatory effects |

The specific combination of thioether linkage and chlorobenzyl group in our compound may influence its reactivity and biological interactions uniquely compared to these analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example, thiazole derivatives have shown promising anticancer activities due to their ability to induce apoptosis in cancer cells. This suggests that modifications in the structure of pyrimidine-based compounds could yield similar therapeutic effects .

Scientific Research Applications

Structural Characteristics

The compound features a pyrimidine ring, a thioether linkage, and various aromatic substituents, which contribute to its biological activity. The presence of the chlorobenzyl group enhances its reactivity, making it an interesting candidate for further research.

Potential Therapeutic Applications

Data Table: Structural Comparisons

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide | Pyrimidine ring with thioether linkage | Potential antiviral and anticancer properties |

| 6-(2-Chlorobenzylamino)pyrimidin-4-thiol | Pyrimidine ring with thiol group | Potential antioxidant properties |

| 2-Amino-6-(2-chlorobenzyl)pyrimidin | Similar pyrimidine structure | Enhanced solubility |

Case Studies

While comprehensive case studies specifically focusing on 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(3-cyanophenyl)acetamide are scarce, related compounds have been studied extensively:

- Pyrimidine Derivatives in Cancer Research : Research has shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds similar to the one discussed have demonstrated cytotoxicity against various cancer cell lines.

- Molecular Docking Studies : Various studies have utilized molecular docking to predict the binding affinity of similar compounds to target proteins involved in disease mechanisms. These studies highlight the importance of structural modifications in enhancing binding efficiency and selectivity.

Comparison with Similar Compounds

(a) N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (C₁₈H₁₃ClFNO)

(b) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Key Differences: Features 4,6-dimethylpyrimidine and 4-methylpyridinyl groups instead of 2-chlorobenzylamino and 3-cyanophenyl.

- Properties : Methyl groups enhance solubility but reduce electrophilic reactivity. The pyridine ring may facilitate hydrogen bonding in biological systems .

- Synthesis : Synthesized via nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(5-methylpyridin-2-yl)acetamide .

(c) 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

- Key Differences: Incorporates a thieno[3,2-d]pyrimidine scaffold and trifluoromethylphenyl group.

- Properties: The thienopyrimidine core enhances π-π stacking, while the CF₃ group improves metabolic stability and membrane permeability compared to the target compound’s cyano group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.